molecular formula C6H12F2N2 B15298889 (R)-2-(Difluoromethyl)-1-methylpiperazine

(R)-2-(Difluoromethyl)-1-methylpiperazine

Cat. No.: B15298889
M. Wt: 150.17 g/mol
InChI Key: PPKAZYAHZHGHSN-RXMQYKEDSA-N
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Description

®-2-(Difluoromethyl)-1-methylpiperazine is a chiral compound featuring a piperazine ring substituted with a difluoromethyl group and a methyl group. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Difluoromethyl)-1-methylpiperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield polyfluorinated derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds.

Scientific Research Applications

®-2-(Difluoromethyl)-1-methylpiperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-2-(Difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: ®-2-(Difluoromethyl)-1-methylpiperazine is unique due to its specific combination of steric and electronic properties imparted by the difluoromethyl group. This makes it a valuable compound for applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

(2R)-2-(difluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m1/s1

InChI Key

PPKAZYAHZHGHSN-RXMQYKEDSA-N

Isomeric SMILES

CN1CCNC[C@@H]1C(F)F

Canonical SMILES

CN1CCNCC1C(F)F

Origin of Product

United States

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